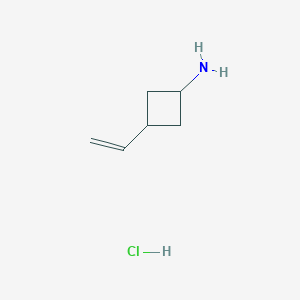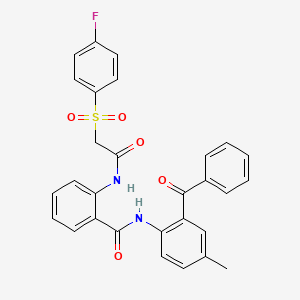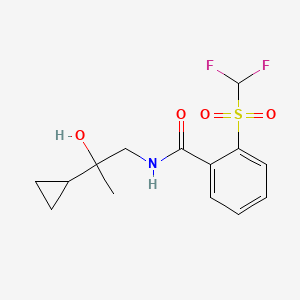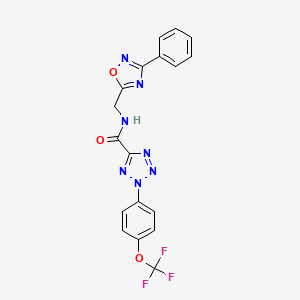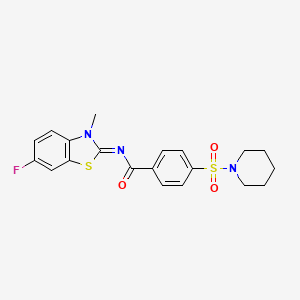
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Vue d'ensemble
Description
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C20H20FN3O3S2 and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
O-GlcNAcase Inhibition for Neurodegenerative Diseases
Scientific Field
Pharmacology and Neurology
Application Summary
The compound is utilized as an inhibitor of the enzyme O-GlcNAcase, which is implicated in neurodegenerative diseases such as Alzheimer’s. By inhibiting this enzyme, the compound helps to maintain adequate levels of protein O-GlcNAcylation, which is essential for the normal functioning of various intracellular proteins.
Methods of Application
In vitro studies involve the use of the compound in neuronal cell cultures to assess its efficacy in inhibiting O-GlcNAcase. Dosage parameters are carefully controlled, and the compound’s ability to cross the blood-brain barrier is evaluated through various biochemical assays.
Results
The compound has shown a significant reduction in O-GlcNAcase activity, with an increase in overall protein O-GlcNAcylation levels. This suggests potential therapeutic benefits for neurodegenerative conditions, although further in vivo studies are required .
Synthesis of Bioactive Molecules
Scientific Field
Organic Chemistry and Medicinal Chemistry
Application Summary
This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those that act as O-GlcNAcase inhibitors. Its unique structure allows for the introduction of additional functional groups that can enhance biological activity or pharmacokinetic properties.
Methods of Application
The compound is synthesized through a series of chemical reactions, including condensation and sulfonylation. The reaction conditions, such as temperature and solvent choice, are optimized to increase yield and purity.
Results
The optimized synthesis process has led to the production of high-purity compounds, which have been used successfully to create molecules with desired biological activities .
Enzymatic Resolution Techniques
Scientific Field
Biochemistry and Chemical Engineering
Application Summary
The compound is used in enzymatic resolution techniques to produce enantiomerically pure substances. This is crucial for the development of drugs where the activity is highly dependent on the chirality of the molecule.
Methods of Application
The compound undergoes enzymatic reactions that selectively produce one enantiomer over the other. The process parameters, such as enzyme type, temperature, and pH, are fine-tuned to maximize the yield of the desired enantiomer.
Results
The technique has been successful in achieving high enantiomeric excesses, which is beneficial for the synthesis of chiral drugs with improved efficacy and reduced side effects .
Development of Heterogeneous Catalysts
Scientific Field
Material Science and Catalysis
Application Summary
The compound is explored for its potential use in the development of heterogeneous catalysts, particularly in reactions involving radical intermediates. Its structural features may facilitate the stabilization of reactive intermediates, enhancing the catalytic process.
Methods of Application
The compound is incorporated into catalyst supports and tested in various chemical reactions. Parameters such as catalyst loading, reaction time, and temperature are varied to study their effects on the catalytic activity.
Results
Preliminary results indicate that the compound, when used in catalyst formulations, can improve the efficiency of certain reactions, although further research is needed to fully understand its role and optimize its performance .
UV Light-Regulated Cooperative Catalysts
Scientific Field
Photochemistry and Environmental Science
Application Summary
The compound is part of a study on ultraviolet (UV) light-regulated cooperative catalysts, which can be used to control chemical reactions with precision. This has implications for environmentally friendly chemical processes and smart materials.
Methods of Application
The compound is used in conjunction with UV-responsive materials to create catalyst systems that change activity upon exposure to UV light. The intensity and duration of UV exposure are key parameters in these experiments.
Results
The UV light-regulated catalysts show promise in providing a controllable method for conducting chemical reactions, with the potential to reduce waste and improve selectivity .
Radical Trifluoromethylation
Scientific Field
Organic Synthesis and Pharmaceutical Chemistry
Application Summary
The compound is investigated for its role in radical trifluoromethylation reactions, which are important for introducing trifluoromethyl groups into pharmaceuticals and agrochemicals, enhancing their properties.
Methods of Application
The compound is used to generate carbon-centered radicals, which are then trifluoromethylated. Reaction conditions such as solvent, temperature, and radical initiator concentration are critical for the success of the reaction.
Results
The compound has shown potential in facilitating trifluoromethylation reactions, leading to the successful introduction of trifluoromethyl groups into various substrates. This could have significant implications for the design of new drugs and agrochemicals .
Synthesis of O-GlcNAcase Inhibitors
Scientific Field
Medicinal Chemistry
Application Summary
The compound is involved in the synthesis of molecules that act as inhibitors for the enzyme O-GlcNAcase, which plays a role in various biological processes, including the regulation of proteins through O-GlcNAcylation. These inhibitors have potential therapeutic applications in diseases like Alzheimer’s and Parkinson’s.
Methods of Application
The synthesis involves improved reaction schemes and novel reaction intermediates, enhancing the efficiency of producing O-GlcNAcase inhibitors. The process includes steps like condensation and sulfonylation, under controlled conditions to achieve high yields .
Results
The result is the creation of molecules with potential use as O-GlcNAcase inhibitors, contributing to the research and development of treatments for neurodegenerative diseases .
Advanced Material Development
Scientific Field
Material Science
Application Summary
This compound is being researched for its potential use in the development of advanced materials, such as smart polymers or coatings that respond to environmental stimuli.
Methods of Application
The compound’s unique chemical structure allows it to be incorporated into polymeric matrices or coatings, where it can impart specific properties, such as responsiveness to temperature or light.
Results
While still in the experimental phase, early results suggest that materials incorporating this compound exhibit desirable characteristics, such as improved stability or responsiveness .
Analytical Chemistry Probes
Scientific Field
Analytical Chemistry
Application Summary
The compound is explored as a probe in analytical chemistry due to its fluorescent properties, which can be useful in the detection and quantification of biological molecules.
Methods of Application
The compound is used in fluorescence spectroscopy as a labeling agent to attach to other molecules, allowing their detection and analysis in complex mixtures.
Results
The use of the compound as a probe has shown promising results in enhancing the sensitivity and specificity of analytical methods for detecting biological substances .
Agricultural Chemical Research
Scientific Field
Agricultural Science
Application Summary
Research is being conducted to explore the use of this compound in the development of new agricultural chemicals, potentially acting as a growth regulator or pesticide.
Methods of Application
The compound is tested on various crops and pests in controlled agricultural settings to determine its efficacy and safety as an agricultural chemical.
Results
Preliminary studies indicate that the compound may have beneficial effects on crop yield and pest resistance, but further research is needed to confirm these findings and ensure environmental safety .
Photodynamic Therapy
Scientific Field
Biomedical Engineering
Application Summary
The compound is investigated for its potential use in photodynamic therapy (PDT) for treating cancer. Its structure could allow it to act as a photosensitizer, which, upon activation by light, produces reactive oxygen species that can kill cancer cells.
Methods of Application
The compound is tested in vitro and in vivo to assess its ability to localize within tumors and generate cytotoxic species upon light exposure.
Results
Initial results show that the compound is effective in generating reactive oxygen species in the presence of light, leading to the destruction of cancer cells in laboratory settings .
Nanotechnology
Scientific Field
Nanotechnology
Application Summary
The compound’s unique properties are being utilized in the field of nanotechnology, particularly in the creation of nanoscale devices or sensors that can be used for medical diagnostics or environmental monitoring.
Methods of Application
The compound is incorporated into nanoscale structures, and its interactions with various biological or chemical agents are studied to determine its suitability for use in nanodevices.
Results
The compound has shown potential in enhancing the performance of nanosensors, providing greater sensitivity and selectivity in detecting specific targets .
These additional applications are based on the latest information available from patent filings and research abstracts. For detailed methodologies and comprehensive results, access to full scientific papers and patents would be required.
Neutrino Oscillation Research
Scientific Field
Particle Physics
Application Summary
The compound has potential applications in the field of neutrino physics, particularly in experiments like the OPERA collaboration, which investigates neutrino oscillations—a phenomenon where neutrinos switch between different types. This research can provide insights into fundamental particle physics and the universe.
Methods of Application
In such experiments, the compound could be used in the detection process or as part of the infrastructure that supports the delicate measurements required to observe neutrino oscillations.
Results
While the OPERA experiment itself does not directly involve this compound, the technologies and methodologies developed in such research could benefit from the compound’s properties, potentially leading to more precise measurements and a better understanding of neutrino properties .
Optimization in Engineering and Sustainable Development
Scientific Field
Operational Research and Engineering
Application Summary
Oprea1_281203 could be used in operational research to optimize complex systems and processes in engineering and sustainable development. This includes areas like energy, transportation, and waste management, where efficient solutions are crucial.
Methods of Application
The compound could be part of simulation models or real-time monitoring systems that help in decision-making processes by providing accurate data and predictions.
Results
The application of this compound in operational research could lead to more sustainable and efficient engineering practices, although specific outcomes would depend on the context and the systems being optimized .
Disrupting Illicit Markets
Scientific Field
Operations Research and Data Science
Application Summary
The compound’s data-related properties might be utilized in operations research and data science to disrupt illicit markets by analyzing patterns and creating models that predict and prevent illegal activities.
Methods of Application
It could be used in algorithms or as a tracer within supply chains to identify and track illegal transactions, contributing to the development of strategies that disrupt criminal operations.
Results
The effectiveness of such applications would be measured by the reduction in illicit activities and the improved ability of law enforcement agencies to prevent and respond to these challenges .
Propriétés
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-23-17-10-7-15(21)13-18(17)28-20(23)22-19(25)14-5-8-16(9-6-14)29(26,27)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXASYCVEFFKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



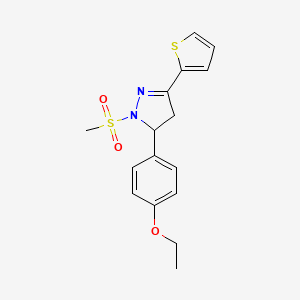
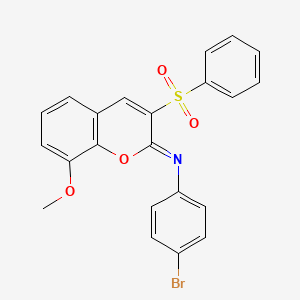
![4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975419.png)
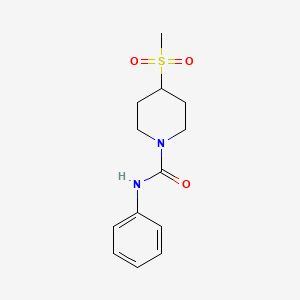
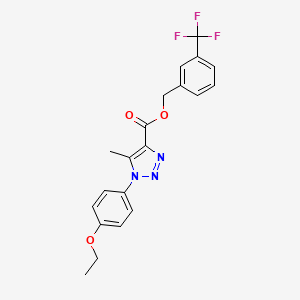
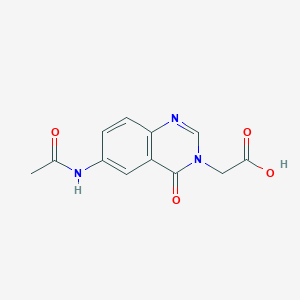
![8-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975432.png)
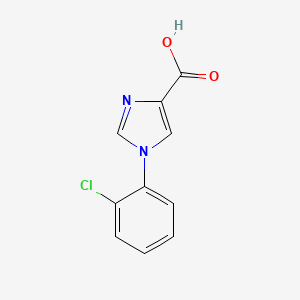
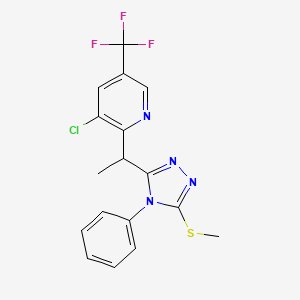
![3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2975435.png)
